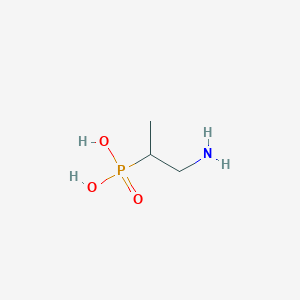
(1-Aminopropan-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminopropan-2-yl)phosphonic acid is an organophosphorus compound with the molecular formula C3H10NO3P It is characterized by the presence of an amino group and a phosphonic acid group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Aminopropan-2-yl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{PCl}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 ] [ \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PO}_3\text{H}_2)\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (1-Aminopropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(1-Aminopropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases due to its structural similarity to bisphosphonates.
Industry: It is utilized in the production of flame retardants, corrosion inhibitors, and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism by which (1-Aminopropan-2-yl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. The phosphonic acid group plays a crucial role in these interactions due to its ability to form strong bonds with metal ions and other active site residues.
Comparison with Similar Compounds
®-1-Aminopropan-2-yl phosphate: This compound is structurally similar but contains a phosphate group instead of a phosphonic acid group.
Hydroxy- and Amino-Phosphonates: These compounds share the phosphonate backbone but differ in the presence of hydroxyl or additional amino groups.
Uniqueness: (1-Aminopropan-2-yl)phosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid group, which imparts distinct chemical and biological properties. Its ability to form strong coordination complexes and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C3H10NO3P |
|---|---|
Molecular Weight |
139.09 g/mol |
IUPAC Name |
1-aminopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H10NO3P/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |
InChI Key |
GLXJLHFGUYPSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


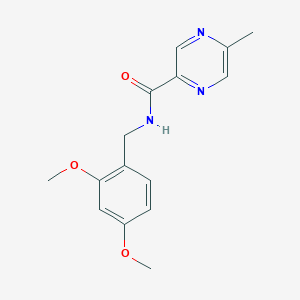
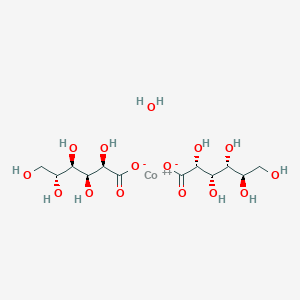
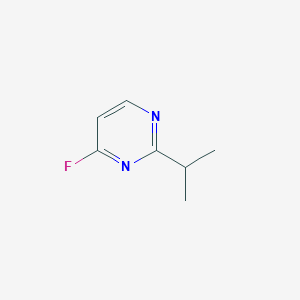
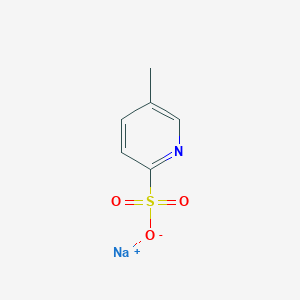

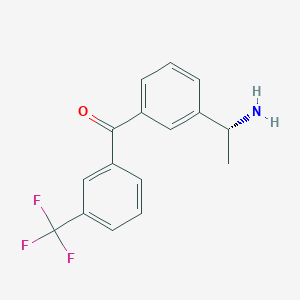
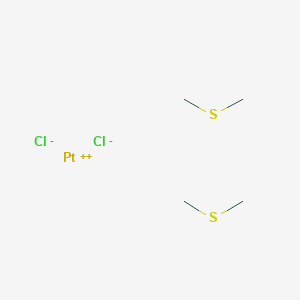

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
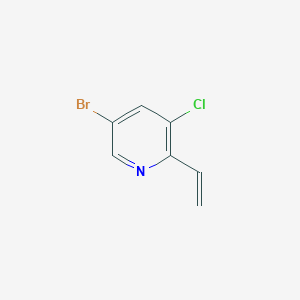
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
